

# Spectroscopic Profile of (S)-H8-BINOL: A Technical Guide

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## Compound of Interest

**Compound Name:** (S)-(-)-5,5',6,6',7,7',8,8'-Octahydro-1,1'-bi-2-naphthol

**Cat. No.:** B1225680

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This guide provides a comprehensive overview of the spectroscopic data for **(S)-(-)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2-naphthol**, commonly known as (S)-H8-BINOL. It is intended for researchers, scientists, and professionals in drug development who utilize this chiral ligand in asymmetric synthesis and other applications. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for these characterization techniques.

## Core Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of (S)-H8-BINOL.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for (S)-H8-BINOL

| Chemical Shift ( $\delta$ )<br>ppm | Multiplicity | Coupling Constant<br>(J) Hz | Assignment         |
|------------------------------------|--------------|-----------------------------|--------------------|
| 7.06                               | d            | 8.4                         | Ar-H               |
| 6.82                               | d            | 8.3                         | Ar-H               |
| 4.60                               | br. s        | -                           | OH                 |
| 2.75                               | t            | 6.3                         | Ar-CH <sub>2</sub> |
| 2.23                               | ddt          | 66.0, 17.4, 6.3             | CH <sub>2</sub>    |
| 1.71                               | dm           | 29.8                        | CH <sub>2</sub>    |

Spectrum recorded in CDCl<sub>3</sub> at 500 MHz.[\[1\]](#)

Table 2: <sup>13</sup>C NMR Spectroscopic Data for (S)-H8-BINOL

| Chemical Shift ( $\delta$ ) ppm | Assignment         |
|---------------------------------|--------------------|
| 151.5                           | Ar-C-OH            |
| 137.3                           | Ar-C               |
| 131.1                           | Ar-C               |
| 130.2                           | Ar-C               |
| 119.0                           | Ar-CH              |
| 113.1                           | Ar-C               |
| 29.3                            | Ar-CH <sub>2</sub> |
| 27.2                            | CH <sub>2</sub>    |
| 23.1                            | CH <sub>2</sub>    |
| 23.1                            | CH <sub>2</sub>    |

Spectrum recorded in CDCl<sub>3</sub> at 125 MHz.[\[1\]](#)

## Infrared (IR) Spectroscopy

Table 3: Infrared (IR) Absorption Data for (S)-H8-BINOL

| Wavenumber (cm <sup>-1</sup> ) | Interpretation          |
|--------------------------------|-------------------------|
| 3472, 3375                     | O-H stretch             |
| 2927                           | C-H stretch (aliphatic) |
| 1586, 1471, 1426               | C=C stretch (aromatic)  |
| 1286, 1247, 1194, 1151         | C-O stretch             |
| 827                            | C-H bend (aromatic)     |

Spectrum recorded as a thin film.[1]

## Mass Spectrometry (MS)

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for (S)-H8-BINOL

| Ion                | Calculated m/z | Found m/z |
|--------------------|----------------|-----------|
| [M+H] <sup>+</sup> | 295.1698       | 295.1694  |

Analysis performed using Electrospray Ionization (ESI).[1]

## Experimental Protocols

The following are detailed methodologies for the key experiments cited for the characterization of (S)-H8-BINOL.

## Synthesis of (S)-H8-BINOL

(S)-H8-BINOL is prepared via the partial hydrogenation of (S)-BINOL. A typical procedure involves charging an autoclave with (S)-BINOL, 10 wt% palladium on activated carbon (50% H<sub>2</sub>O), and anhydrous ethanol. The vessel is purged with nitrogen and then hydrogen. The reaction is heated to 70°C under a hydrogen pressure of 250 psig with stirring for 18 hours.

After cooling and venting, the catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure. The crude product is then purified by trituration with hot ethanol to yield (S)-H8-BINOL as a white solid.[1]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are typically recorded on a 500 MHz and 125 MHz spectrometer, respectively.
- Sample Preparation: A sample of (S)-H8-BINOL is dissolved in deuterated chloroform ( $\text{CDCl}_3$ ).
- Internal Standard: Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm). For  $^{13}\text{C}$  NMR, the residual solvent peak of  $\text{CDCl}_3$  ( $\delta = 77.16$  ppm) can also be used as a reference.
- Data Acquisition: For quantitative  $^{13}\text{C}$  NMR, a sufficient relaxation delay should be used to ensure accurate integration of signals.

## Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.
- Sample Preparation: The IR spectrum is typically obtained from a thin film of the compound. This can be prepared by dissolving a small amount of the sample in a volatile solvent, applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
- Data Acquisition: The spectrum is recorded over the standard mid-IR range (e.g., 4000-400  $\text{cm}^{-1}$ ).

## High-Resolution Mass Spectrometry (HRMS)

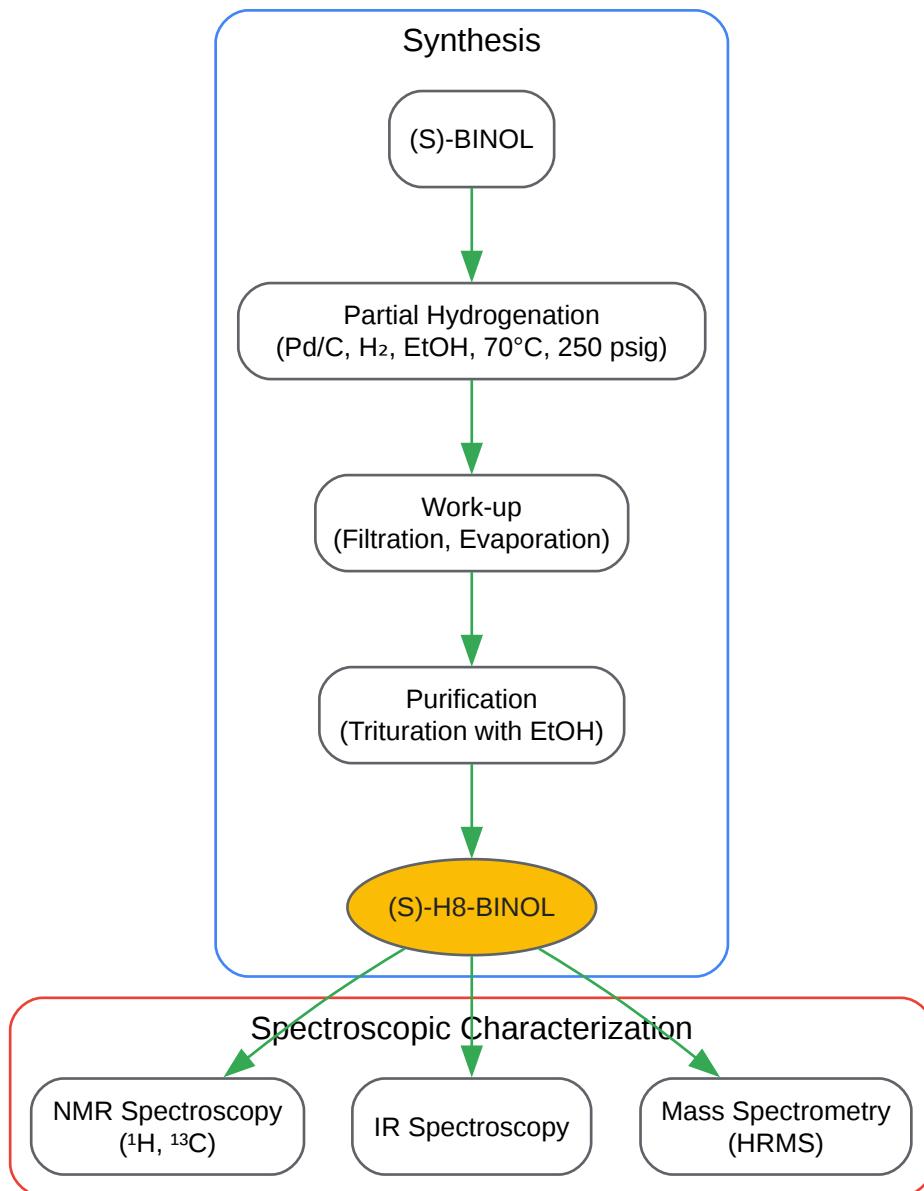
- Instrumentation: An ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer is commonly used for accurate mass measurements.

- Sample Preparation: A dilute solution of (S)-H8-BINOL is prepared in a suitable solvent such as methanol or acetonitrile.
- Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or through an HPLC system. The data is acquired in positive ion mode to observe the protonated molecule  $[M+H]^+$ .

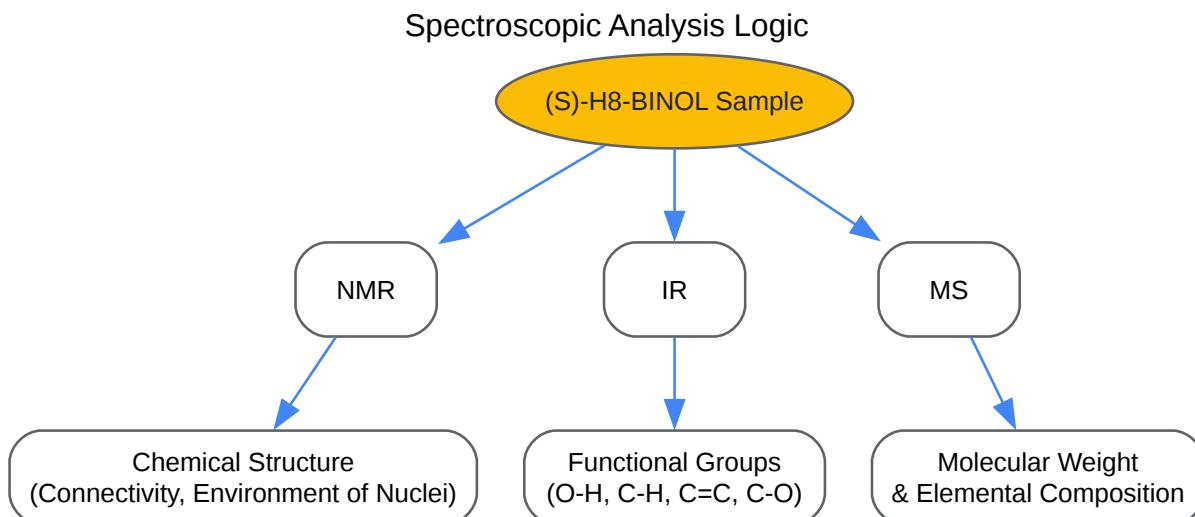
## Visualizations

The following diagrams illustrate the general workflow for the synthesis and characterization of (S)-H8-BINOL.

## Experimental Workflow for (S)-H8-BINOL

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Caption: Synthesis and Spectroscopic Characterization of (S)-H8-BINOL.



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Caption: Information Derived from Spectroscopic Techniques for (S)-H8-BINOL.

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## References

- 1. orgsyn.org [orgsyn.org]
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